molecular formula C32H46N2O B14611826 4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-59-0

4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole

Katalognummer: B14611826
CAS-Nummer: 60627-59-0
Molekulargewicht: 474.7 g/mol
InChI-Schlüssel: DZVIIQKDINNDSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic processes are often employed to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Wissenschaftliche Forschungsanwendungen

4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

What sets 4-(Hexadecyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole apart is its specific combination of a long alkyl chain and two phenyl groups, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with biological molecules or advanced material properties .

Eigenschaften

CAS-Nummer

60627-59-0

Molekularformel

C32H46N2O

Molekulargewicht

474.7 g/mol

IUPAC-Name

4-hexadecoxy-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C32H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-35-32-30(28-23-18-16-19-24-28)33-34(2)31(32)29-25-20-17-21-26-29/h16-21,23-26H,3-15,22,27H2,1-2H3

InChI-Schlüssel

DZVIIQKDINNDSC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.